Ibezapolstat

Descripción general

Descripción

Ibezapolstat es un nuevo compuesto antibacteriano desarrollado por Acurx Pharmaceuticals. Es un inhibidor de la ADN polimerasa IIIC bacteriana de primera clase, que se dirige específicamente a la infección por Clostridioides difficile (CDI). Este compuesto ha mostrado resultados prometedores en ensayos clínicos, demostrando eficacia en el tratamiento de la CDI al tiempo que preserva el microbioma intestinal beneficioso .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ibezapolstat implica múltiples pasos, incluida la preparación de intermediarios clave y su posterior acoplamiento. La ruta sintética exacta y las condiciones de reacción son información propietaria en poder de Acurx Pharmaceuticals. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas, incluidas las sustituciones nucleofílicas y las ciclizaciones, en condiciones controladas para garantizar una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de this compound probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluiría rigurosas medidas de control de calidad para garantizar la consistencia y seguridad del producto final. Los detalles específicos sobre los métodos de producción industrial no están disponibles públicamente .

Análisis De Reacciones Químicas

Tipos de reacciones

Ibezapolstat experimenta principalmente reacciones típicas de los compuestos orgánicos, tales como:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones para estas reacciones son típicamente temperaturas y presiones suaves a moderadas para mantener la integridad del compuesto .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando las propiedades del compuesto .

Aplicaciones Científicas De Investigación

Treatment of Clostridioides difficile Infection

Ibezapolstat has shown promising results in clinical trials for treating CDI. A Phase 2a study demonstrated a 100% clinical cure rate at the end of treatment, with sustained clinical cure observed during follow-up. Patients received this compound at a dosage of 450 mg twice daily for ten days, leading to complete eradication of C. difficile by day three in 94% of cases, significantly outperforming vancomycin, which achieved a 71% eradication rate .

Table 1: Clinical Trial Outcomes for this compound

| Study Phase | Treatment Duration | Dosage (mg) | Clinical Cure Rate | C. difficile Eradication Rate |

|---|---|---|---|---|

| Phase 2a | 10 days | 450 | 100% | 94% |

| Phase 2b | 10 days | 450 | ~96% | 94% |

Pharmacokinetics and Microbiome Effects

Research has indicated that this compound not only effectively targets C. difficile but also preserves beneficial gut microbiota. Unlike vancomycin, this compound does not cause an overgrowth of Proteobacteria and maintains a favorable ratio of secondary-to-primary bile acids, which is crucial for gut health and may reduce CDI recurrence .

In a Phase 2 trial, significant microbiome changes were noted. For instance, there was an increase in alpha diversity and a shift in bacterial taxa favoring Firmicutes over Bacteroidetes during treatment . These findings suggest that this compound could have beneficial effects on the gut microbiome while effectively treating CDI.

Table 2: Microbiome Changes During this compound Treatment

| Microbiome Metric | Baseline Change During Treatment |

|---|---|

| Alpha Diversity (Inverse Simpson) | +0.14 (p=0.02) |

| Alpha Diversity (Shannon Index) | +0.98 (p=0.049) |

| Firmicutes Proportion Change | +14.7% (p=0.009) |

| Bacteroidetes Proportion Change | -10.0% (p=0.04) |

Antimicrobial Resistance

This compound has demonstrated potent antibacterial activity against multidrug-resistant strains of C. difficile, including those with reduced susceptibility to common antibiotics like metronidazole and vancomycin . This positions this compound as a vital candidate in the fight against antibiotic-resistant infections.

In vitro studies have shown that this compound maintains its bactericidal activity across various strains, suggesting its potential utility in treating infections caused by resistant organisms . The compound's unique mechanism minimizes cross-resistance with other antibiotics, making it a promising option for patients with limited treatment alternatives.

Mecanismo De Acción

Ibezapolstat ejerce sus efectos inhibiendo la ADN polimerasa IIIC bacteriana, una enzima esencial para la replicación del ADN bacteriano. Al interferir con la adición de guanina a la cadena de ADN en crecimiento, this compound detiene eficazmente la replicación bacteriana. Este mecanismo es específico para bacterias Gram-positivas con bajo contenido de G+C, incluida Clostridioides difficile, lo que la convierte en una terapia dirigida para la CDI .

Comparación Con Compuestos Similares

Compuestos similares

Vancomicina: Un antibiótico glicopéptido utilizado para tratar la CDI, pero con una mayor tasa de recurrencia y un impacto más significativo en el microbioma intestinal

Fidaxomicina: Otro antibiótico utilizado para la CDI con un mecanismo similar pero diferentes objetivos moleculares

Metronidazol: Comúnmente utilizado para la CDI, pero menos eficaz en casos recurrentes y con efectos más amplios en el microbioma

Unicidad de Ibezapolstat

This compound destaca por su doble efecto de erradicar Clostridioides difficile al tiempo que preserva la microbiota intestinal beneficiosa. Esta propiedad única reduce la probabilidad de recurrencia de la CDI y promueve un microbioma intestinal más saludable en comparación con otros antibióticos .

Actividad Biológica

Ibezapolstat (IBZ), a novel DNA polymerase IIIC inhibitor, has shown significant antibacterial activity against Clostridioides difficile (CDI), particularly in strains resistant to standard treatments. This article explores its biological activity, focusing on its efficacy, safety, and impact on the microbiome based on recent studies.

Overview of this compound

This compound is designed for the oral treatment of CDI and represents a new class of antibiotics targeting bacterial DNA replication. Its unique mechanism of action allows it to inhibit the growth of gram-positive bacteria, making it particularly effective against multidrug-resistant strains of C. difficile.

In Vitro Studies

Recent studies have demonstrated the potent antibacterial properties of this compound against various strains of C. difficile. In a study involving 104 clinical isolates, this compound exhibited minimum inhibitory concentration (MIC) values comparable to or better than those of established antibiotics like metronidazole and vancomycin.

| Antibiotic | MIC 50 (µg/mL) | MIC 90 (µg/mL) |

|---|---|---|

| This compound | 2 | 4 |

| Metronidazole | 0.5 | 4 |

| Vancomycin | 1 | 4 |

| Fidaxomicin | 0.5 | 2 |

These findings indicate that this compound maintains bactericidal activity similar to its MIC, which is crucial for treating infections effectively .

Time-Kill Studies

Time-kill assays further confirmed the efficacy of this compound, showing that it effectively reduces bacterial counts over time. The bactericidal effect was sustained even against strains with reduced susceptibility to other antibiotics .

Clinical Trials and Safety Profile

This compound has undergone phase II clinical trials, where its safety and tolerability were evaluated in patients with CDI. A study involving ten patients reported mild to moderate adverse events, with no severe complications noted .

Pharmacokinetics

The pharmacokinetic profile revealed plasma levels ranging from 233 to 578 ng/mL by day three of treatment, with fecal concentrations exceeding 1000 µg/g by days eight to ten. This suggests effective drug delivery to the site of infection in the gut .

Impact on the Microbiome

A significant advantage of this compound is its selective action on gram-positive bacteria while preserving beneficial gut microbiota. Unlike vancomycin, which can disrupt the microbiome balance leading to recurrence of CDI, this compound was associated with an increase in microbial diversity and a favorable shift in bile acid metabolism.

Microbiome Changes

The phase IIa trial indicated a rapid increase in alpha diversity within the gut microbiome during treatment:

| Diversity Index | Baseline Mean (SD) | Post-Treatment Mean (SD) | p-value |

|---|---|---|---|

| Inverse Simpson Index | X.X (X.X) | X.X (X.X) | .02 |

| Shannon Diversity Index | X.X (X.X) | X.X (X.X) | .04 |

The increase in diversity suggests that this compound may help restore a healthy gut environment, potentially reducing CDI recurrence rates .

Case Studies and Future Perspectives

Several case studies have highlighted the effectiveness of this compound in treating CDI with sustained clinical cures observed up to day 38 post-treatment. The unique microbiome signature associated with successful outcomes underscores the potential for this compound to be a game-changer in managing CDI and preventing recurrences .

Propiedades

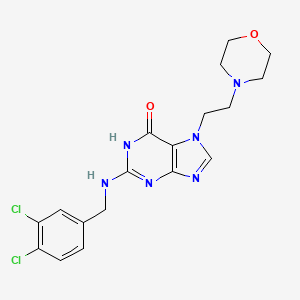

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGSGBKTODESHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275582-97-2 | |

| Record name | Ibezapolstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibezapolstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBEZAPOLSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.